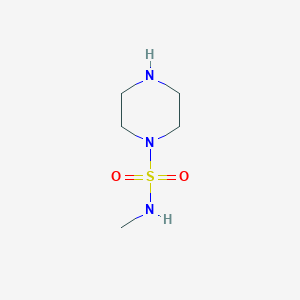

N-methylpiperazine-1-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-methylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S/c1-6-11(9,10)8-4-2-7-3-5-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDSYEBRPDDECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: N-Methylpiperazine-1-sulfonamide Hydrochloride (CAS 1795394-70-5)

Executive Summary

CAS 1795394-70-5 , chemically identified as N-Methylpiperazine-1-sulfonamide hydrochloride , is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a critical scaffold in the development of targeted protein-protein interaction (PPI) inhibitors, most notably for the Menin-MLL (Mixed Lineage Leukemia) complex, and in the optimization of PDE5 inhibitors .

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, synthesis pathways, safety protocols, and application in fragment-based drug design (FBDD).

Part 1: Chemical Identity & Physicochemical Properties

Core Identity Data

| Parameter | Specification |

| Chemical Name | N-Methylpiperazine-1-sulfonamide hydrochloride |

| CAS Number | 1795394-70-5 |

| Molecular Formula | C₅H₁₄ClN₃O₂S |

| Molecular Weight | 215.70 g/mol |

| Free Base MW | ~179.24 g/mol (C₅H₁₃N₃O₂S) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol |

| SMILES | CN1CCN(CC1)S(=O)(=O)N.Cl |

| InChI Key | KBYGRTBROZYKPX-UHFFFAOYSA-N |

Structural Significance

The molecule features a piperazine core mono-substituted with a methyl group at the N1 position and a sulfonamide group at the N4 position.

-

Piperazine Ring: Provides conformational rigidity and solubility, a common pharmacophore in CNS and oncology drugs.

-

Sulfonamide Moiety: Acts as a key hydrogen bond donor/acceptor, critical for binding to polar residues (e.g., Arginine) in protein active sites.

-

HCl Salt Form: Enhances shelf-life stability and aqueous solubility compared to the free base, which can be prone to oxidation or hygroscopicity.

Part 2: Applications in Drug Discovery

Menin-MLL Inhibition (Oncology)

Research into acute leukemia has identified the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins as a therapeutic target. CAS 1795394-70-5 has been identified as a potent fragment in this space.

-

Mechanism: The sulfonamide group forms critical hydrogen bonds with Arg330 (or similar residues) within the Menin central cavity.

-

Fragment Efficacy: As a small molecule fragment, it exhibits high ligand efficiency (LE), serving as an anchor point for growing larger, high-affinity inhibitors.

PDE5 Inhibitors

In the optimization of phosphodiesterase 5 (PDE5) inhibitors (treating erectile dysfunction and pulmonary hypertension), the N-methylpiperazine-1-sulfonamide moiety is used to tune the pharmacokinetic profile (ADME) of the drug, specifically improving metabolic stability and oral bioavailability.

Visualization: Menin-MLL Inhibition Logic

The following diagram illustrates how this scaffold functions as a "warhead" or anchor in drug design.

Figure 1: Mechanism of action for sulfonamide-piperazine scaffolds in blocking Menin-MLL protein interactions.

Part 3: Synthesis & Manufacturing Protocols

Synthetic Route

The synthesis typically involves the sulfamoylation of N-methylpiperazine. The HCl salt is formed in the final step to ensure product stability.

Reaction Scheme:

-

Starting Material: N-Methylpiperazine (CAS 109-01-3).

-

Reagent: Sulfamoyl chloride (ClSO₂NH₂) or Sulfamide (NH₂SO₂NH₂) via transamidation.

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Base: Triethylamine (Et₃N) to scavenge HCl generated during substitution.

Step-by-Step Protocol (Laboratory Scale)

Note: This protocol is a generalized high-purity synthesis derived from standard sulfonamide formation methodologies.

-

Preparation: Charge a reaction vessel with N-methylpiperazine (1.0 eq) and DCM (10 volumes) under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Add Triethylamine (1.2 eq) followed by slow addition of Sulfamoyl chloride (1.1 eq) in DCM solution. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor via TLC or LC-MS for consumption of starting amine.

-

Workup: Quench with water. Extract the organic layer. Wash with brine and dry over Na₂SO₄.

-

Salt Formation: Dissolve the crude free base in Ethanol/Diethyl Ether. Add 4M HCl in Dioxane dropwise at 0°C.

-

Isolation: Filter the resulting white precipitate (CAS 1795394-70-5). Wash with cold ether and dry under vacuum.

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway for N-Methylpiperazine-1-sulfonamide HCl.

Part 4: Safety Data Sheet (SDS) Analysis

As a potent chemical intermediate, strict safety adherence is required. The following data is derived from GHS classifications for piperazine sulfonamides.

Hazard Identification (GHS)

| Code | Hazard Statement | Category |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2A |

| H335 | May cause respiratory irritation | STOT SE 3 |

Handling & Storage

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C (refrigerated) or room temperature in a tightly sealed container.

-

Atmosphere: Hygroscopic; store under Inert Gas (Nitrogen or Argon) to prevent moisture absorption which degrades the HCl salt.

Emergency Response

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]

-

Skin Contact: Wash with plenty of soap and water.[2] If irritation persists, seek medical advice.

-

Spill: Sweep up solid material without creating dust. Place in a chemical waste container.

Part 5: Sourcing & Supply Chain Quality

Supplier Qualification

When sourcing CAS 1795394-70-5, researchers must validate the "Salt Stoichiometry." Ensure the Certificate of Analysis (CoA) specifies:

-

Chloride Content: To confirm it is a mono-hydrochloride vs. dihydrochloride.

-

Purity (HPLC): Minimum >95% (Research Grade) or >98% (GMP/Process Grade).

-

Water Content (Karl Fischer): Should be <1.0% unless a hydrate form is specified.

Supply Chain Decision Tree

Figure 3: Quality control decision tree for incoming raw materials.

References

-

Borkin, D., et al. (2015). Complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. National Institutes of Health (NIH) / PubMed Central. [Link]

-

PubChem. (2024). Compound Summary: Piperazine sulfonamide derivatives.[3][4] National Library of Medicine. [Link]

-

Ahmed, N. S., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. ResearchGate. [Link]

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. db1736767dbd5e7094bb-d61bbc5d0b342a54145a236e2d5d1ebf.ssl.cf4.rackcdn.com [db1736767dbd5e7094bb-d61bbc5d0b342a54145a236e2d5d1ebf.ssl.cf4.rackcdn.com]

- 3. Buy N-Ethylpiperazine-1-sulfonamide hydrochloride [smolecule.com]

- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

1-methylpiperazine-1-sulfonamide molecular weight and formula

Synonyms: 1-Methylpiperazine-1-sulfonamide; 1-Sulfamoyl-4-methylpiperazine; N-Sulfamoyl-N'-methylpiperazine CAS Registry Number: 29604-19-1[1]

Executive Summary

4-Methylpiperazine-1-sulfonamide is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of sulfonamide-based bioactives.[1] Structurally, it consists of a piperazine ring substituted at the N1 position with a sulfonamide group (

Physicochemical Specifications

The following data represents the core physicochemical profile for research-grade material.

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 179.24 g/mol | Exact Mass: 179.0728 |

| Appearance | White to off-white solid | Crystalline powder |

| Solubility | DMSO, Methanol, Water (Moderate) | Piperazine ring enhances aqueous solubility |

| pKa (Calculated) | ~10.1 (Sulfonamide NH2) | Weakly acidic proton |

| LogP | -1.8 to -0.2 | Hydrophilic character |

| Melting Point | 108–112 °C | Varies slightly by purity/polymorph |

Synthesis & Manufacturing Protocol

Methodology: Direct Sulfamoylation of N-Methylpiperazine Source: Adapted from US Patent 8410123B2 and related sulfonamide synthesis literature.[1]

This protocol describes the laboratory-scale synthesis of 4-methylpiperazine-1-sulfonamide via the trans-sulfamoylation reaction using sulfamide.[1] This route is preferred over sulfamoyl chloride due to higher safety profiles and operational simplicity.

Reaction Scheme

Figure 1: Synthetic pathway for the preparation of 4-methylpiperazine-1-sulfonamide via sulfamide reflux.[1]

Step-by-Step Protocol

-

Reagent Preparation:

-

Reaction:

-

Work-up:

-

Remove the solvent in vacuo using a rotary evaporator to obtain a crude residue.

-

Partition the residue between Ethyl Acetate (EtOAc) and Water (1:1 ratio, e.g., 100 mL each).[1]

-

Separate the layers.[3] The product preferentially partitions into the organic phase, while excess sulfamide remains in the aqueous phase.

-

Extract the aqueous layer two additional times with EtOAc.

-

-

Purification & Isolation:

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

H NMR (DMSO--

6.74 ppm (s, 2H): Broad singlet corresponding to the sulfonamide protons (

-

2.94 ppm (t, 4H): Triplet corresponding to the piperazine ring protons adjacent to the sulfonamide group (

-

2.37 ppm (t, 4H): Triplet corresponding to the piperazine ring protons adjacent to the methyl group (

-

2.18 ppm (s, 3H): Singlet corresponding to the N-methyl group (

Mass Spectrometry (ESI/APCI):

-

[M+H]

: Observed at 180.1 m/z .[1] -

Ionization Mode: Positive mode is preferred due to the basic tertiary amine.

Applications in Drug Discovery[3][7]

4-Methylpiperazine-1-sulfonamide acts as a versatile "warhead" or linker in several therapeutic areas.

A. Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group (

-

Mechanism: The deprotonated sulfonamide nitrogen binds to the catalytic zinc, displacing the zinc-bound water molecule/hydroxide ion, thereby inhibiting the hydration of

. -

Selectivity: The N-methylpiperazine tail provides a handle to probe the hydrophobic/hydrophilic pockets of specific CA isoforms (e.g., tumor-associated hCA IX/XII vs. cytosolic hCA I/II).[1]

B. Chemokine Receptor Modulation

This scaffold is used to synthesize antagonists for chemokine receptors (e.g., CCR4, CXCR3).[1] The piperazine ring provides rigid spacing, while the sulfonamide acts as a hydrogen bond donor/acceptor to anchor the molecule within the receptor's transmembrane domain.

Figure 2: Therapeutic utility of the 4-methylpiperazine-1-sulfonamide scaffold in medicinal chemistry.[1]

References

-

AstraZeneca AB. (2013).[1] Pyrimidine sulphonamide derivatives as chemokine receptor modulators. US Patent 8,410,123 B2. Washington, DC: U.S. Patent and Trademark Office. Link

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

-

Nocentini, A., et al. (2019).[1] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[1] Journal of Medicinal Chemistry, 62(24), 11238–11252.[1] Link[1]

-

PubChem. (2024).[1] Compound Summary for CID 123847, 4-Methylpiperazine-1-sulfonamide.[1][5][6] National Center for Biotechnology Information. Link[1]

Sources

- 1. US8410123B2 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 5. 1-Piperazinesulfonamide,4-methyl-(8CI,9CI) | 29604-19-1 [amp.chemicalbook.com]

- 6. 1-Piperazinesulfonamide,4-methyl-(8CI,9CI) | 29604-19-1 [chemicalbook.com]

using N-methylpiperazine-1-sulfonamide as a fragment in drug discovery

Application Note: N-Methylpiperazine-1-sulfonamide in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Strategic Rationale

N-methylpiperazine-1-sulfonamide represents a high-value "privileged fragment" in modern drug discovery. Unlike generic fragments, it combines a potent zinc-binding group (ZBG)—the primary sulfonamide—with a solubility-enhancing, rigidifying scaffold (N-methylpiperazine).

Why this fragment matters:

-

Dual Functionality: The sulfonamide moiety (

) acts as a critical anchor for metalloenzymes (e.g., Carbonic Anhydrases, MMPs), while the piperazine ring provides a defined exit vector with controlled geometry. -

Physicochemical Superiority: The basic tertiary amine (

) modulates aqueous solubility and lipophilicity ( -

Synthetic Versatility: It serves as a robust starting point for "fragment growing" strategies, particularly via the "tail approach" where the piperazine ring extends towards the solvent-exposed rim of the active site.

Application I: Targeting Metalloenzymes (Carbonic Anhydrase)

The primary application of N-methylpiperazine-1-sulfonamide is as a warhead for Zinc-dependent enzymes, specifically Human Carbonic Anhydrases (hCAs).

Mechanistic Basis

-

Zn(II) Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (

) in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion. -

Gatekeeper Interaction: The piperazine scaffold acts as a rigid linker, directing the N-methyl group towards the hydrophobic or hydrophilic pockets at the active site entrance (the "tail" region).

Quantitative Performance Data (hCA Inhibition)

The following table summarizes inhibition constants (

| Isoform | Physiological Role | Typical | Typical | Selectivity Potential |

| hCA I | Cytosolic (RBCs) | > 10,000 nM | ~50 - 100 nM | Low (Off-target) |

| hCA II | Cytosolic (Glaucoma) | 100 - 500 nM | < 5 nM | High |

| hCA IX | Transmembrane (Hypoxic Tumors) | 50 - 200 nM | < 10 nM | Very High (Target) |

| hCA XII | Transmembrane (Tumors) | 40 - 150 nM | < 10 nM | High |

Note: The "naked" fragment often shows modest potency (

inM range). The values above reflect the fragment's contribution when coupled with hydrophobic tails (e.g., benzyl/aryl groups) via the piperazine nitrogen.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Methylpiperazine-1-sulfonamide

Rationale: Direct sulfamoylation using sulfamide is preferred over sulfonyl chlorides to generate the primary sulfonamide (

Reagents:

-

N-methylpiperazine (1.0 equiv)

-

Sulfamide (

) (4.0 equiv) -

1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sulfamide (4.0 equiv, excess is critical to prevent bis-substitution) in anhydrous 1,4-dioxane (concentration ~0.5 M).

-

Addition: Add N-methylpiperazine (1.0 equiv) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (

) and stir for 48 hours . Critical: Monitor by TLC (MeOH/DCM 1:9) or LC-MS to ensure consumption of the amine. -

Work-up:

-

Purification:

-

The crude residue is often an oil or semi-solid.

-

Purify via Flash Column Chromatography using a gradient of DCM

DCM:MeOH (9:1). -

Yield: Typical isolated yields range from 60-80%.

-

-

Validation:

-

NMR (DMSO-

-

MS (ESI):

calc. for

-

NMR (DMSO-

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: Due to the low molecular weight (<200 Da), high-sensitivity screening is required to detect binding.

-

Sensor Chip: CM5 or NTA chip (if capturing His-tagged protein).

-

Immobilization: Target density should be high (~3000-5000 RU) to detect the small fragment signal.

-

Buffer: PBS-P+ or HEPES buffered saline. Crucial: Include 0.05% Tween-20 to prevent non-specific adsorption.

-

Injection:

-

Concentration series: 0 (Blank), 10, 50, 100, 250, 500, 1000

M. -

Contact time: 30-60 seconds (fast kinetics expected).

-

Dissociation time: 60 seconds.

-

-

Analysis:

-

Solvent correction is mandatory (DMSO calibration).

-

Fit to 1:1 steady-state affinity model to determine

.

-

Visualization & Logic Flow

Diagram 1: Fragment Optimization Workflow

This diagram illustrates the decision matrix for evolving the N-methylpiperazine-1-sulfonamide fragment.

Caption: Decision tree for evolving the N-methylpiperazine-1-sulfonamide fragment from initial hit to lead candidate.

Diagram 2: Pharmacophore & Interaction Map

Visualizing the binding interactions within the active site of Carbonic Anhydrase.

Caption: Interaction map detailing the binding mechanism of the fragment within the Carbonic Anhydrase active site.

References

-

Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Krasavin, M., et al. (2017). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Nocentini, A., & Supuran, C. T. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors.[3] Bioorganic Chemistry. Link

-

Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable Synthesis of N-Methylpiperazine Sulfonamides: Process Optimization & Safety

Executive Summary

The N-methylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, frequently employed to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug candidates (e.g., Sildenafil, Imatinib, Clozapine). The formation of the sulfonamide bond using N-methylpiperazine is a high-frequency reaction in drug development.

While the reaction is kinetically favorable, scaling this procedure from gram to kilogram quantities introduces critical safety and quality challenges, specifically exotherm control and regiochemical purity . This guide details a robust, self-validating scale-up protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a greener, scalable alternative to Dichloromethane (DCM), featuring an integrated Acid-Base Swing Purification strategy that eliminates the need for chromatographic separation.

Process Chemistry & Mechanistic Insight

The Reaction Landscape

The synthesis involves the nucleophilic attack of the secondary amine of N-methylpiperazine (NMP) on the electrophilic sulfur of a sulfonyl chloride (

-

Thermodynamics: The reaction is highly exothermic (

). On a large scale, rapid addition of reagents can lead to thermal runaways, solvent boiling, or degradation. -

Kinetics: The reaction is fast. The rate-limiting step is typically mass-transfer controlled during mixing on a large scale.

-

Chemistries of Concern:

-

Hydrolysis: Sulfonyl chlorides are moisture-sensitive. Water ingress competes with the amine, generating sulfonic acid impurities.

-

Quaternization: While less common with sulfonylation, high temperatures can theoretically induce the sulfonyl chloride to react with the tertiary methyl-amine site, or cause the NMP to act as a base, forming salts that complicate stirring.

-

Strategic Solvent Selection

-

Lab Scale (Avoid): DCM is standard but undesirable for scale-up due to environmental regulations and low boiling point.

-

Scale-Up Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

-

Why: 2-MeTHF separates cleanly from water (crucial for workup), has a higher boiling point (

C) for better thermal safety margins, and is derived from renewable resources.

-

Detailed Scale-Up Protocol

Materials & Equipment

-

Reactor: Jacketed glass reactor (10L - 50L) with overhead mechanical stirring and internal temperature probe.

-

Reagents:

-

Sulfonyl Chloride derivative (

equiv) -

N-Methylpiperazine (

equiv) -

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (

equiv) – Acts as HCl scavenger. -

Solvent: 2-MeTHF (

volumes relative to sulfonyl chloride mass).

-

The "Acid-Base Swing" Workflow

This protocol relies on the basicity of the N-methylpiperazine ring to purify the product without silica gel.

Phase A: Reaction (Exotherm Control)

-

System Prep: Purge reactor with

. Ensure the system is dry. -

Charge: Add N-Methylpiperazine (

eq), Base ( -

Cooling: Cool the mixture to 0–5°C .

-

Causality: Low temperature suppresses hydrolysis and manages the heat release of the subsequent addition.

-

-

Addition: Dissolve the Sulfonyl Chloride (

eq) in 2-MeTHF (-

Self-Validating Checkpoint: Internal temperature must not exceed 15°C during addition. If it does, stop addition and increase jacket cooling.

-

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

-

IPC (In-Process Control): HPLC analysis should show

remaining Sulfonyl Chloride.

-

Phase B: Quench & Workup

-

Quench: Add Water (

vol) slowly. Stir for 15 minutes. -

Separation 1: Stop stirring. Allow phases to separate. Remove the lower aqueous layer (contains amine salts). Keep the organic layer.

Phase C: Acid-Base Swing Purification (The Critical Step)

This step leverages the basic nitrogen on the piperazine ring to isolate the product from non-basic impurities (e.g., unreacted sulfonyl chloride, sulfonate esters).

-

Acid Extraction: Add 1M aqueous HCl (

vol) to the organic layer. Stir vigorously for 20 minutes. -

Separation 2: Separate phases. Keep the Aqueous Layer (Product is here!). Discard the organic layer (contains impurities).

-

Basification: Return the aqueous layer to the reactor. Cool to 10°C. Slowly add 4M NaOH until pH reaches 10–12.

-

Observation: The product will precipitate (if solid) or oil out (if liquid).

-

-

Final Extraction/Filtration:

-

If Solid: Filter the precipitate, wash with water, and dry.

-

If Oil: Extract with fresh 2-MeTHF or EtOAc , dry over

, and concentrate.

-

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the reaction pathway and the competing hydrolysis side-reaction that must be suppressed.

Caption: Nucleophilic attack pathway vs. competing hydrolysis. Control of moisture and temperature is critical to favor the green path.

Scale-Up Process Decision Tree

This flow chart guides the operator through the critical "Acid-Base Swing" purification logic.

Caption: The Acid-Base Swing purification logic isolates the basic product from neutral impurities without chromatography.

Safety & Hazard Analysis

| Hazard | Source | Mitigation Strategy |

| Corrosivity | N-Methylpiperazine, Sulfonyl Chlorides | Use chemically resistant gloves (Nitrile/Neoprene). Face shield required during charging. |

| Sensitization | N-Methylpiperazine | Handle in a fume hood. Avoid all skin contact; known skin sensitizer [1]. |

| Exotherm | Sulfonylation Reaction | Controlled addition rate. Active jacket cooling. Emergency quench protocol (dilution with cold solvent). |

| Pressure | HCl Gas Generation | Although base scavenges HCl, localized pockets can off-gas. Ensure reactor is vented to a scrubber. |

Critical Safety Note: N-Methylpiperazine is flammable (Flash point: 12°C) and corrosive. Ground all equipment to prevent static discharge [2].

Troubleshooting Guide

-

Issue: Low Yield after Acid Extraction.

-

Cause: The product might be too lipophilic even when protonated, or the pH wasn't low enough.

-

Fix: Ensure aqueous phase pH is < 2 during the acid wash. If product stays in organic, skip the swing method and wash with saturated

instead.

-

-

Issue: Product Oils Out during Basification.

-

Cause: Rapid pH change or low melting point of the solid.

-

Fix: Add a seed crystal during basification. Slow down NaOH addition. If oil persists, extract into EtOAc and crystallize by evaporation.

-

-

Issue: Residual Sulfonyl Chloride.

-

Cause: Hydrolysis of reagent due to wet solvent.

-

Fix: Dry solvents over molecular sieves before use. Increase Sulfonyl Chloride equivalents to 1.05.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

-

Loba Chemie. (2016). Material Safety Data Sheet: N-Methylpiperazine. Retrieved from [Link]

-

Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted Sulfonyl Chlorides

Introduction

In the synthesis of sulfonamides and sulfonate esters, the use of excess sulfonyl chloride is a common strategy to drive the reaction to completion. However, this approach necessitates a robust method for the complete removal of the unreacted electrophile and its acidic byproducts from the reaction mixture. Unreacted sulfonyl chloride can interfere with subsequent synthetic steps, complicate product purification due to similar polarities, and pose safety and stability risks in the final product.[1] This technical guide provides a comprehensive overview of proven methods for removing sulfonyl chlorides, complete with troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the workup of reactions involving sulfonyl chlorides.

Q1: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography. What should I do?

A1: This is a frequent challenge due to the similar polarity of many organic products and sulfonyl chlorides.[1] The most effective strategy is to convert the sulfonyl chloride into a more polar, easily separable compound before chromatography.[1]

-

Troubleshooting Steps:

-

Perform a Nucleophilic Quench: Add a simple primary or secondary amine (e.g., aqueous ammonia, piperidine) to the crude reaction mixture. This rapidly converts the sulfonyl chloride into a corresponding sulfonamide, which is typically much more polar and will have a significantly different Rf value on a TLC plate.[1][2]

-

Perform a Basic Hydrolysis Quench: Add an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to hydrolyze the sulfonyl chloride to its corresponding sulfonic acid.[3] The resulting sodium sulfonate salt is highly water-soluble and can be easily removed with an aqueous wash.[1]

-

Optimize Chromatography: If quenching is not an option, you may need to resort to more sophisticated chromatographic techniques, such as using a less polar eluent system or employing high-performance liquid chromatography (HPLC).

-

Q2: My desired product is sensitive to aqueous or basic conditions. How can I remove the sulfonyl chloride without degrading my product?

A2: When dealing with base-labile functional groups (e.g., esters), standard aqueous base quenching is not suitable.[1]

-

Troubleshooting Steps:

-

Use a Non-Basic Nucleophilic Quench: Quench the reaction with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed via chromatography.[1]

-

Employ a Scavenger Resin: This is often the best solution for sensitive substrates. Polymer-bound amine scavengers, such as aminomethyl polystyrene or tris(2-aminoethyl)amine on silica (Si-Trisamine), react selectively with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is a solid that can be removed by simple filtration, leaving your product in solution.[1][4] This method avoids aqueous workups entirely.

-

Q3: The quenching reaction seems slow or incomplete, as I still see the sulfonyl chloride spot on my TLC plate after the workup.

A3: Incomplete quenching can result from several factors related to reaction kinetics and mass transfer.

-

Troubleshooting Steps:

-

Increase Molar Excess of Quenching Agent: Ensure you are using a sufficient excess (typically 2-3 equivalents relative to the excess sulfonyl chloride) of the quenching agent to drive the reaction to completion.[1]

-

Improve Mixing: Vigorous stirring is critical, especially in biphasic systems (e.g., an organic solvent like DCM and an aqueous base), to maximize the interfacial area where the reaction occurs.[1][5]

-

Increase Reaction Time/Temperature: While quenching is often done at 0 °C to control the exotherm, allowing the mixture to warm to room temperature and stir for 30-60 minutes can ensure the reaction goes to completion.[3][6]

-

Consider a Co-Solvent: If the sulfonyl chloride has poor solubility in the aqueous quenching phase, adding a co-solvent like THF can improve miscibility and accelerate the reaction.[3]

-

Q4: After quenching with an aqueous base, my organic layer is still contaminated with an acidic impurity. How do I remove it?

A4: This acidic impurity is likely the sulfonic acid byproduct from hydrolysis. While its salt is water-soluble, the protonated acid may have some solubility in organic solvents.[2][7]

-

Troubleshooting Steps:

-

Perform Additional Basic Washes: Wash the organic layer one or two more times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][7] This will deprotonate any residual sulfonic acid, converting it to the water-soluble salt that will partition into the aqueous layer.

-

Use a Brine Wash: After the basic washes, a final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and break up emulsions.[7][8]

-

Core Removal Strategies: A Comparative Overview

The choice of removal method depends critically on the stability of the desired product, the scale of the reaction, and the properties of the sulfonyl chloride itself.

| Method | Mechanism | Advantages | Disadvantages | Best For |

| Aqueous Base Quench | Hydrolysis of R-SO₂Cl to the highly water-soluble R-SO₃⁻Na⁺ salt.[1] | Inexpensive, scalable, effective for removing large excesses.[3] | Product must be stable to basic conditions; can be slow for hindered sulfonyl chlorides; emulsions can form.[1][2] | Robust, water-insensitive products on moderate to large scales. |

| Nucleophilic Amine Quench | Conversion of R-SO₂Cl to a more polar R-SO₂NR'₂ sulfonamide.[1] | Fast, effective conversion; non-aqueous conditions possible.[1] | Introduces a new impurity (the sulfonamide) that must be removed, usually by chromatography. | Products that are base-sensitive or when co-elution with the starting sulfonyl chloride is a major issue. |

| Scavenger Resins | Covalent capture of R-SO₂Cl onto a solid support via a nucleophilic functional group (e.g., -NH₂).[4] | High selectivity; simple filtration-based removal; ideal for sensitive substrates and parallel synthesis.[9] | Higher cost of reagents; requires stoichiometric calculation and agitation time.[7] | High-value, sensitive products; library synthesis; reactions where aqueous workups are problematic. |

Decision Workflow for Method Selection

To assist in choosing the optimal strategy, the following decision tree can be used.

Caption: Decision tree for selecting a sulfonyl chloride removal method.

Detailed Experimental Protocols

Protocol 1: Aqueous Base Quench & Extraction

This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.[3]

-

Cool the Reaction: Once the primary reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exotherm from the quenching reaction.[3][6]

-

Quench the Reaction: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. Caution: This will generate CO₂ gas, leading to effervescence. The rate of addition must be controlled to prevent overflow.[6]

-

Stir: Allow the biphasic mixture to warm to room temperature and stir vigorously for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.[3]

-

Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer, which contains the sodium sulfonate salt.[1]

-

Wash: Wash the organic layer again with saturated aqueous NaHCO₃, followed by a wash with brine.[7]

-

Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which is now free of sulfonyl chloride and sulfonic acid.[1]

Protocol 2: Scavenger Resin Purification

This protocol is ideal for products that are sensitive to aqueous or basic conditions. Aminomethyl polystyrene or Si-Trisamine resins are excellent choices for scavenging sulfonyl chlorides.[1][4]

-

Select Resin and Calculate Equivalents: Choose an appropriate amine-functionalized scavenger resin. Calculate the amount of resin needed, typically using 2-4 equivalents relative to the initial excess of sulfonyl chloride.

-

Add Resin: Add the scavenger resin directly to the completed, non-aqueous reaction mixture.

-

Agitate: Stir or shake the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. The reaction can be monitored by TLC or by analyzing a small, filtered aliquot by LC-MS to confirm the disappearance of the sulfonyl chloride.[7][9]

-

Filter: Once the sulfonyl chloride is consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin.

-

Rinse and Concentrate: Rinse the collected resin with a small amount of the reaction solvent to recover any adsorbed product.[2][9] Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Visualization of the Scavenger Resin Workflow

Caption: Workflow for purification using a scavenger resin.

References

- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.

- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).

- ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture?

- Biotage. (n.d.). ISOLUTE® Si-Trisamine | Metal scavenger.

- Benchchem. (n.d.). Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.

- Biotage. (2016). ISOLUTE® Si Trisamine - Metal Scavenger.

- Benchchem. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.

- Benchchem. (n.d.). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.

- Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl).

- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.

- Supra Sciences. (n.d.). Solid-Supported Scavengers.

- Glycopep. (n.d.). Resins with Functional Groups as Scavengers.

- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

- American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.

- Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride.

- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.

- American Chemical Society. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides.

- Benchchem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.

- Benchchem. (n.d.). Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.

- MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.

- ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).

- Supra Sciences. (n.d.). Sulfonyl Chloride Resin.

- Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?

- Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?

- Reddit. (2019). Removing thionyl chloride.

- University of Southampton. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents.

- Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- PubMed. (2013). Building a sulfonamide library by eco-friendly flow synthesis.

- ACS Publications. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.

- Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.

- ACS Publications. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

- Rapp Polymere. (n.d.). Scavenger resins.

- ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?

- Biotage. (n.d.). Metal scavengers for organic purification.

- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.

- Rapp Polymere. (n.d.). Polystyrene A Sulfonyl Chloride.

- Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides.

- ResearchGate. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.

- Sunresin Life Sciences. (n.d.). Seplife® Aminomethyl Resin.

- Sigma-Aldrich. (n.d.). Aminomethylated polystyrene HL (100-200 mesh) Novabiochem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotage.com [biotage.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility issues of N-methylpiperazine-1-sulfonamide in water vs DMSO

Welcome to the dedicated technical support guide for N-methylpiperazine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth scientific explanations, practical troubleshooting guides, and detailed experimental protocols to ensure the successful integration of N-methylpiperazine-1-sulfonamide into your research workflows.

Understanding the Solubility Challenge: Water vs. DMSO

N-methylpiperazine-1-sulfonamide's molecular architecture presents a classic solubility dilemma. The presence of a sulfonamide group and a piperazine ring creates a molecule with mixed polarity, leading to significantly different behaviors in aqueous and organic solvents. While highly soluble in dimethyl sulfoxide (DMSO), it exhibits poor solubility in water. This guide will dissect the physicochemical underpinnings of this behavior and provide you with the necessary tools to manage it effectively in your experiments.

Physicochemical Profile of N-methylpiperazine-1-sulfonamide

To understand the solubility characteristics of N-methylpiperazine-1-sulfonamide, it is crucial to examine its key physicochemical properties. In the absence of direct experimental data, the following values have been predicted using established computational models to provide a scientifically grounded framework for our recommendations.

| Parameter | Predicted Value | Implication for Solubility |

| pKa | 8.23 (basic) | The piperazine nitrogen is predicted to be basic. At physiological pH (~7.4), a significant portion of the molecules will be protonated (ionized), which can enhance aqueous solubility. However, the overall solubility will still be limited by the properties of the neutral form. |

| LogP | -0.57 | The negative LogP value suggests that N-methylpiperazine-1-sulfonamide has a hydrophilic character, which would theoretically favor water solubility. However, this parameter alone does not capture the full picture, as intramolecular interactions and crystal lattice energy can significantly impact solubility. |

| Aqueous Solubility | Low | Despite the hydrophilic indications from the LogP value, the overall structure and potential for strong intermolecular interactions in a crystal lattice lead to predicted low aqueous solubility. |

Note: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for definitive characterization.

Frequently Asked Questions (FAQs)

Q1: Why is N-methylpiperazine-1-sulfonamide so poorly soluble in water when its LogP suggests it's hydrophilic?

A1: This is a common and important question that highlights the complexity of solubility. While the predicted LogP of -0.57 indicates a degree of hydrophilicity, several other factors contribute to its poor aqueous solubility:

-

Molecular Structure: The molecule contains both polar (sulfonamide, piperazine nitrogens) and non-polar (methyl group, hydrocarbon backbone of the piperazine ring) regions. This amphipathic nature can lead to unfavorable interactions with the highly ordered hydrogen-bonding network of water.

-

Intramolecular Hydrogen Bonding: The sulfonamide group can form intramolecular hydrogen bonds, which can reduce the number of sites available for hydrogen bonding with water molecules, thereby decreasing its solubility.

-

Crystal Lattice Energy: In its solid state, N-methylpiperazine-1-sulfonamide molecules are arranged in a crystal lattice. The strength of the intermolecular forces holding this lattice together (crystal lattice energy) must be overcome by the energy of solvation. If the lattice energy is high, and the interactions with water are not sufficiently favorable to overcome it, the compound will have low solubility.

Q2: Why does N-methylpiperazine-1-sulfonamide dissolve so well in DMSO?

A2: DMSO is an excellent solvent for a wide range of compounds, including N-methylpiperazine-1-sulfonamide, for several reasons[1][2].

-

Polar Aprotic Nature: DMSO is a polar aprotic solvent. It has a strong dipole moment that allows it to solvate polar groups, like the sulfonamide moiety. However, unlike water, it does not have acidic protons and is a poor hydrogen bond donor. This allows it to effectively surround and solvate the entire molecule, including its non-polar regions, without the energetic penalty of disrupting a strong hydrogen-bonding network[1].

-

Disruption of Intermolecular Forces: DMSO is very effective at disrupting the intermolecular forces that hold the crystal lattice of the compound together.

Q3: Can I increase the aqueous solubility of N-methylpiperazine-1-sulfonamide by changing the pH?

A3: Yes, adjusting the pH can influence the aqueous solubility of N-methylpiperazine-1-sulfonamide.

-

Acidic pH: The piperazine ring contains a basic nitrogen atom with a predicted pKa of around 8.23. In an acidic solution (pH < pKa), this nitrogen will become protonated, forming a positively charged species. This ionization will significantly increase the molecule's polarity and its ability to interact with water, thereby increasing its solubility.

-

Alkaline pH: The sulfonamide group has an acidic proton, but its pKa is likely to be in the range of 9-10. In a strongly alkaline solution, the sulfonamide can be deprotonated to form an anion, which would also increase water solubility.

For most biological experiments conducted at or near neutral pH, leveraging the basicity of the piperazine is the more practical approach for enhancing solubility.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The tolerance of cell lines to DMSO can vary. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is always best practice to run a vehicle control experiment to determine the DMSO tolerance of your specific cell line.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with N-methylpiperazine-1-sulfonamide.

Detailed Troubleshooting Steps

Problem: My N-methylpiperazine-1-sulfonamide won't dissolve in water.

-

Explanation: As discussed, the inherent physicochemical properties of the molecule limit its solubility in neutral water.

-

Solution 1: pH Adjustment.

-

Prepare a suspension of the compound in water.

-

While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

-

Monitor the pH and observe for dissolution as the pH decreases. A clear solution should form as the piperazine nitrogen becomes protonated.

-

-

Solution 2: Use of Co-solvents.

-

If pH adjustment is not suitable for your experiment, consider using a co-solvent system.

-

Try adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG-400) to your aqueous solution before adding the compound.

-

Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.

-

Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.

-

Explanation: This is a common phenomenon known as "crashing out." The compound is highly soluble in 100% DMSO, but when this is diluted into an aqueous buffer, the solvent environment rapidly becomes more polar and water-like. The compound's low aqueous solubility then causes it to precipitate.

-

Solution 1: Slow, Stirred Addition.

-

Instead of pipetting the DMSO stock directly into the bulk of the aqueous buffer, add the small volume of DMSO stock dropwise to the surface of the buffer while vigorously vortexing or stirring. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

-

-

Solution 2: Stepwise Dilution.

-

Perform a serial dilution. For example, first dilute the 100% DMSO stock into a solution containing a higher percentage of an intermediate solvent like ethanol, and then further dilute this into your final aqueous buffer.

-

-

Solution 3: Increase Final DMSO Concentration.

-

If your experimental system allows, increasing the final concentration of DMSO in your assay can help maintain solubility. For example, if you are using 0.1% DMSO, see if your cells can tolerate 0.5%.

-

Problem: My DMSO stock solution appears cloudy or has visible precipitate.

-

Explanation: This could be due to several factors:

-

Concentration is too high: You may have exceeded the solubility limit of the compound in DMSO.

-

Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation, especially if the solution has absorbed water.

-

-

Solution 1: Gentle Warming and Sonication.

-

Gently warm the vial in a water bath (30-40°C) and vortex or sonicate until the compound redissolves.

-

-

Solution 2: Use Anhydrous DMSO.

-

Always use high-purity, anhydrous DMSO for preparing stock solutions.

-

-

Solution 3: Aliquot and Store Properly.

-

Once a stock solution is prepared, it is best to aliquot it into single-use vials to minimize freeze-thaw cycles and water absorption. Store aliquots at -20°C or -80°C.

-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of N-methylpiperazine-1-sulfonamide in DMSO.

Materials:

-

N-methylpiperazine-1-sulfonamide (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade or equivalent purity)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass:

-

The molecular weight of N-methylpiperazine-1-sulfonamide is approximately 179.24 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 179.24 g/mol = 0.00179 g = 1.79 mg

-

-

-

Weigh the compound:

-

Accurately weigh out 1.79 mg of N-methylpiperazine-1-sulfonamide using an analytical balance and place it into a sterile microcentrifuge tube or vial.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the compound.

-

-

Dissolution:

-

Cap the tube securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution to ensure all solid has dissolved.

-

If the compound is slow to dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

-

Alternatively, sonication in a water bath for 5-10 minutes can aid dissolution.

-

-

Storage:

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: Preparation of a Saturated Aqueous Solution (for solubility estimation)

This protocol can be used to estimate the aqueous solubility of N-methylpiperazine-1-sulfonamide at a specific pH.

Materials:

-

N-methylpiperazine-1-sulfonamide (solid)

-

Purified water or a buffer of desired pH

-

Microcentrifuge tubes

-

Shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add excess solid:

-

Add an excess amount of solid N-methylpiperazine-1-sulfonamide (e.g., 5-10 mg) to a microcentrifuge tube containing a known volume of water or buffer (e.g., 1 mL). The solid should be in excess to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the tube at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution as necessary and analyze the concentration of N-methylpiperazine-1-sulfonamide using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

-

References

- Capriotti, K., & Capriotti, J. A. (2012). Dimethyl Sulfoxide.

- Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected solvable biological problems. BMC research notes, 7(1), 1-6.

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.

- Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Wilson, A., Knox, C., ... & Mandal, R. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082.

- Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. Journal of physical chemistry B, 111(35), 10453-10460.

- Qi, W., Zai, L., Chen, W., & Chen, Y. (2008). The use of DMSO in cell culture: a review. Cytotechnology, 56(2), 99-105.

- de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745.

- Verheijen, M., Lienau, P., & Hünig, S. (2000). N-Methylpiperazine. In e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

ChemAxon. (2023). MarvinSketch. [Software]. Available from [Link]

-

Molinspiration. (2023). Molinspiration Cheminformatics. [Online Tool]. Available from [Link]

-

Chemicalize. (2023). Chemicalize by ChemAxon. [Online Tool]. Available from [Link]

- Ferreira, L. L. G., & Andricopulo, A. D. (2019). ADMET modeling approaches in drug discovery. Drug discovery today, 24(5), 1157-1165.

Sources

preventing bis-sulfonylation by-products in piperazine synthesis

Introduction: The "Symmetric Diamine" Trap

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a TLC plate or LC-MS trace showing a stubborn 30-40% yield of the

The Core Problem: Piperazine is a symmetric diamine. In theory, the first sulfonylation event (

This guide provides three field-proven protocols to break this symmetry and isolate the mono-product.

Module 1: The Mechanistic Root Cause

To solve the problem, we must visualize the competing pathways. The error usually lies in Stoichiometry or Phase Distribution .

Reaction Pathway Analysis

Figure 1: Kinetic competition in piperazine sulfonylation. If

Module 2: Troubleshooting Guide (Direct Synthesis)

Protocol A: The "Excess Amine" Method (Kinetic Control)

Best for: Inexpensive piperazine, rapid synthesis.

If you cannot afford protecting group steps, you must use statistics to your advantage.

The Logic: By flooding the reaction with nucleophile (piperazine), you ensure that every molecule of sulfonyl chloride is statistically more likely to encounter a fresh piperazine molecule than a mono-product.

Step-by-Step Protocol:

-

Dissolution: Dissolve Piperazine (5.0 equivalents) in DCM or THF.

-

Note: Piperazine is sparingly soluble in DCM; ensure vigorous stirring or use a co-solvent like DMF if necessary.

-

-

Temperature: Cool to 0°C . Lower temperature increases the selectivity difference between

and -

Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in DCM. Add this solution dropwise over 60 minutes.

-

Critical: High dilution of the electrophile prevents local "hotspots" where bis-sulfonylation occurs.

-

-

Quench: Add water immediately after addition is complete.

-

Purification (The Trick):

-

The excess piperazine is highly water-soluble.

-

Wash the organic layer 5x with water.

-

The organic layer will contain Mono-product and Bis-product. The excess starting material is washed away.[1]

-

Protocol B: The "Monohydrochloride" Method (pH Control)

Best for: Large scale, high selectivity requirements.

The Logic: At a specific pH (approx 4-5), piperazine exists largely as the monohydrochloride salt (

Step-by-Step Protocol:

-

Preparation: Dissolve Piperazine (1.0 equiv) in water/methanol (1:1).

-

Acidification: Add HCl (1.0 equiv) carefully.

-

Validation: Check pH; it should be slightly acidic.

-

-

Reaction: Add Sulfonyl Chloride (1.0 equiv) dropwise.

-

Note: You may need to add a weak base (Acetate or Bicarbonate) slowly to scavenge the HCl produced by the sulfonylation, maintaining the "buffer" zone where only one amine is free.

-

-

Outcome: This method suppresses bis-formation by rendering the second amine protonated immediately upon formation of the mono-product.

Module 3: Advanced Protocols (Protection Strategy)

Protocol C: The Mono-Boc Route (The "Gold Standard")

Best for: High-value intermediates, expensive sulfonyl chlorides.

If your sulfonyl chloride is precious, do not waste it on the "Excess Amine" method. Use a protection strategy.

Workflow Visualization:

Figure 2: The protection-deprotection sequence guarantees stoichiometry.

Key Technical Insight:

Module 4: The "Magic" Purification (Acid-Base Switch)

If you already have a crude mixture containing Piperazine, Mono-S, and Bis-S, do not run a column yet. Use the pKa differences to separate them.

The "Self-Validating" Extraction Protocol:

| Component | Nature | pKa (approx) | Behavior in Acid (pH 2) | Behavior in Base (pH 10) |

| Bis-Sulfonyl | Neutral | N/A | Organic Soluble | Organic Soluble |

| Mono-Sulfonyl | Basic ( | ~8-9 | Water Soluble (Cation) | Organic Soluble |

| Piperazine | Dibasic | ~9.8 | Water Soluble (Dication) | Water Soluble (Polar) |

The Workflow:

-

Dissolve crude mixture in EtOAc or DCM.

-

Extract with 1M HCl (3 times).

-

Organic Layer:[3] Contains Bis-Sulfonyl (Discard or keep for analysis).

-

Aqueous Layer: Contains Mono-Sulfonyl and Piperazine (protonated).

-

-

Basify the Aqueous Layer with NaOH to pH > 12.

-

Extract with DCM (3 times).

-

Dry & Evaporate the final organic layer.

-

Result: Pure Mono-sulfonyl piperazine without chromatography.

-

FAQ: Quick Fixes

Q: My reaction turned into a solid block. What happened? A: You likely used a non-polar solvent (DCM) without enough volume. Piperazine hydrochloride salts (byproducts) are insoluble in DCM. Fix: Use THF or add a small amount of DMF. Alternatively, use the biphasic Schotten-Baumann condition (Water/DCM + NaOH).

Q: Can I use Pyridine as a solvent? A: Yes, Pyridine acts as both solvent and base. However, it accelerates the reaction significantly, often leading to higher bis-sulfonylation. Use Pyridine only if the sulfonyl chloride is unreactive. For selectivity, DCM/Triethylamine at 0°C is superior.

Q: I tried the Acid-Base extraction, but my product didn't come back into the organic layer. A: Your sulfonamide might be amphoteric (rare, but possible if R is very electron-withdrawing) or your product is too polar (small R group). Fix: Use "Salting Out." Saturate the basic aqueous layer with NaCl before the final DCM extraction, or use Chloroform/Isopropanol (3:1) as the extraction solvent.[5]

References

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central (PMC). Describes the use of piperazine salts and solid-supported reagents to achieve selectivity.

-

Method for the preparation of piperazine monohydrochloride. Google Patents (US3023211A). Details the specific pH and stoichiometry conditions to isolate the mono-salt, crucial for Protocol B.

-

Selective Mono-alkylation and Sulfonylation of Piperazines. Beilstein Journal of Organic Chemistry. Reviews various strategies including the "Excess Amine" and protection group methodologies.

-

Purification of Piperazine Derivatives. Google Patents (US2919275A). Provides the foundational logic for the solubility differences used in the Acid-Base extraction protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

Technical Support Center: Purification Methods for Oily Sulfonamide Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying sulfonamide intermediates, particularly those that present as oils or refuse to crystallize. Oily products are a common challenge in organic synthesis, often resulting from low melting points, the presence of impurities that cause melting point depression, or residual solvent. This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific issues, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses the most pressing hands-on issues encountered during the purification of oily sulfonamide intermediates.

Q1: My sulfonamide intermediate has "oiled out" during crystallization. What is happening and what should I do?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for two primary reasons: the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure eutectic mixture), or the concentration of impurities is so high that it significantly depresses the melting point.[1][2] An oiled-out product is almost always impure and requires further intervention.[1]

Immediate Corrective Actions:

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly this time.[1]

-

Induce Crystallization: At the surface of the cooled solution, scratch the inside of the flask with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][3]

-

Seed the Solution: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the cooled solution to initiate crystallization.[2]

Long-Term Strategic Solutions:

-

Change the Solvent System: The chosen solvent's boiling point may be too high. Switch to a solvent with a lower boiling point or employ a co-solvent system (solvent/anti-solvent).[2] For instance, dissolving the oil in a minimal amount of a "good" solvent (like ethyl acetate or acetone) and slowly adding a miscible "anti-solvent" (like hexane or water) until turbidity appears can effectively induce crystallization.[2][4]

-

Lower the Crystallization Temperature: Ensure the solution temperature is below the melting point of your compound when saturation is reached. This can be achieved by allowing the solution to cool much more gradually or by using a solvent with a lower boiling point.[1][2]

-

Preliminary Purification: If the crude product is highly impure, a preliminary purification step like acid-base extraction or a quick column chromatography "plug" may be necessary to remove the impurities causing the oiling out.[1]

Q2: My oily product is impure and all attempts at crystallization have failed. How can I purify it?

A2: When crystallization is not viable, chromatography is the most powerful alternative. The goal is to exploit differences in polarity between your desired sulfonamide and the impurities.

Column Chromatography Workflow:

-

Assess Polarity with TLC: First, use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should give your desired compound an Rf value of approximately 0.2-0.4 for good separation.[5]

-

Choose the Right Stationary Phase:

-

Silica Gel: This is the standard choice. It is slightly acidic and works well for most moderately polar compounds.[5][6]

-

Alumina: Can be basic, neutral, or acidic. Neutral or basic alumina is often effective for purifying amines or other basic compounds that might stick to silica.[5][7]

-

Reverse-Phase Silica (C8 or C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is excellent for highly polar compounds that do not move on a standard silica column. The most polar compounds will elute first.[8][9]

-

-

Loading the Sample: Dissolve your oily product in the minimum amount of the chromatography eluent or a compatible, low-boiling-point solvent.[10] Load this concentrated solution carefully onto the top of the column as a narrow band to ensure good separation.[10]

-

Elution: Begin eluting with the solvent system determined by TLC. If you have multiple impurities, a gradient elution—gradually increasing the polarity of the mobile phase over time—can be very effective.[8] For example, starting with 10% ethyl acetate in hexane and slowly increasing to 30% can separate compounds with close polarities.

Q3: I'm running a column, but the separation between my oily sulfonamide and an impurity is poor. What can I optimize?

A3: Poor resolution in column chromatography is a common problem that can often be solved with systematic adjustments.

Optimization Strategies:

-

Adjust Solvent Polarity: Even small changes to the solvent ratio can have a large impact. If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are sticking to the column (low Rf), increase the polarity.[7]

-

Change the Solvent System Entirely: If adjusting ratios doesn't work, switch to a different solvent system. Common systems include ether/hexane, ethyl acetate/hexane, and for more polar compounds, methanol/dichloromethane.[5] Sometimes a small amount of a polar modifier, like methanol (up to 10% in dichloromethane to avoid dissolving the silica), can be effective.[5]

-

Alter the Stationary Phase: The interaction between your compound and the stationary phase is key to separation. If silica gel fails, try alumina or a reverse-phase column, as these offer different selectivity.[8] Amide-modified silica has also shown good selectivity for sulfonamides.[8]

-

pH Adjustment of the Mobile Phase: For ionizable compounds like sulfonamides, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can drastically change the retention times and improve separation by suppressing or enhancing ionization.[8]

Q4: My crude oily product is contaminated with an acidic or basic impurity. Is there a non-chromatographic way to remove it?

A4: Yes, acid-base extraction is a highly effective and scalable method for this scenario. This technique manipulates the solubility of acidic or basic compounds by converting them into their ionized salt forms, which are soluble in water but not in common organic solvents.[11][12]

Protocol for Removing an Acidic Impurity (e.g., unreacted sulfonic acid):

-

Dissolution: Dissolve the crude oily mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[12]

-

Extraction: Transfer the solution to a separatory funnel and wash it with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic impurity, forming a water-soluble salt that partitions into the aqueous layer.[11]

-

Separation: Drain the lower aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

-

Work-up: Wash the remaining organic layer with saturated aqueous sodium chloride (brine) to remove residual water, then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄).[11] The solvent can then be removed under reduced pressure to yield the purified oily sulfonamide.

Protocol for Removing a Basic Impurity (e.g., unreacted amine):

-

The process is analogous, but you will wash the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[13] The acid will protonate the basic impurity, forming a water-soluble ammonium salt that moves to the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sulfonamide synthesis?

A1: The impurity profile depends on the synthetic route, but common byproducts from the reaction of a sulfonyl chloride with an amine include:

-

Unreacted Starting Materials: Residual sulfonyl chloride or amine.[14]

-

Di-sulfonylation Product: If a primary amine is used, it's possible for both N-H bonds to react with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[14]

-

Hydrolysis Product: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[14]

-

Sulfonate Esters: If an alcohol is used as the reaction solvent, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[14]

Q2: How do I decide on the best purification strategy for my oily sulfonamide?

A2: The optimal strategy depends on the physical properties of your compound and the nature of the impurities. The following decision tree provides a logical workflow for method selection.

Caption: Decision tree for selecting a purification method.

Q3: Can liquid-liquid extraction (LLE) be used as a primary purification method?

A3: While acid-base extraction is a specific type of LLE, general LLE can also be used as a preliminary cleanup step.[15] If your crude product contains highly polar impurities (like inorganic salts) or very nonpolar impurities (like grease), partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water can effectively remove them. The sulfonamide, having intermediate polarity, will preferentially stay in the organic layer. This is often used to prepare a sample for chromatography rather than as a final purification step.[15][16]

Q4: Are there advanced or alternative chromatography techniques for difficult separations?

A4: Yes. When standard column chromatography is insufficient, more advanced techniques can be employed. Supercritical Fluid Chromatography (SFC) is a powerful method that uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.[17][18] SFC can offer different selectivity compared to normal or reverse-phase HPLC and is particularly useful for separating complex mixtures. Studies have successfully used SFC with coupled silica and aminopropyl-packed columns to separate mixtures of different sulfonamides.[17][18]

Data and Protocols

Data Presentation

Table 1: Common Solvent Systems for Sulfonamide Chromatography

| Solvent System (Mobile Phase) | Polarity | Typical Application |

| Ethyl Acetate / Hexane | Low to Medium | Standard system for many organic compounds; good for difficult separations.[5] |

| Diethyl Ether / Hexane | Low to Medium | A less polar alternative to Ethyl Acetate/Hexane.[5] |

| Dichloromethane / Methanol | Medium to High | Used for more polar compounds that do not elute with less polar systems.[5] |

| Dichloromethane / Methanol / NH₄OH | High (Basic) | Effective for moving very polar or basic compounds (e.g., amines) off the baseline.[5] |

| Acetonitrile / Water | High (Polar) | Primarily used in reverse-phase chromatography (C8/C18 stationary phase).[19] |

Experimental Protocols

Protocol 1: General Purpose Flash Column Chromatography

-

Column Preparation: Select a column of appropriate size (typically using 20-50 times the sample weight in silica gel).[6] Pack the column as a slurry using the initial, least polar eluent.

-

Sample Loading: Dissolve the crude oily sulfonamide (e.g., 1g) in a minimal volume of eluent (1-2 mL). Carefully apply the sample to the top of the silica bed.[10]

-

Elution: Begin adding the eluent to the top of the column and apply positive pressure (flash chromatography) to force the solvent through.[7]

-

Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

-

Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oily product.

Protocol 2: Solvent/Anti-Solvent Crystallization from an Oil

-

Dissolution: Dissolve the oily intermediate in the minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate) at room temperature.[2]

-

Addition of Anti-Solvent: With constant swirling, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane, water) dropwise.[2]

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3] If crystals do not form, try scratching the flask or adding a seed crystal.

-